

Spectroscopic Profile of 2-(Trifluoromethyl)quinolin-4-amine: A Technical Guide

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Compound of Interest

Compound Name: 2-(Trifluoromethyl)quinolin-4-amine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-(Trifluoromethyl)quinolin-4-amine**. The information presented herein is essential for the unambiguous identification, characterization, and quality control of this compound, which holds potential in medicinal chemistry and drug development.^{[1][2]} The data is compiled from available scientific literature and supplemented with predicted values based on structurally analogous compounds where direct data is not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The following tables summarize the characteristic chemical shifts (δ) in parts per million (ppm) for the ^1H , ^{13}C , and ^{19}F nuclei of **2-(Trifluoromethyl)quinolin-4-amine**.

Table 1: ^1H NMR Spectroscopic Data

The proton NMR spectrum provides information on the number and electronic environment of hydrogen atoms in the molecule.

Predicted Chemical Shift (δ) ppm	Multiplicity	Assignment
8.30 - 8.10	d	H-5
7.85 - 7.70	d	H-8
7.65 - 7.50	t	H-7
7.40 - 7.25	t	H-6
6.50 - 6.30	s	H-3
5.50 - 5.00	br s	-NH ₂

Note: The exact chemical shifts and coupling constants can be influenced by the solvent and concentration. The amino protons (-NH₂) typically appear as a broad singlet which can exchange with D₂O.[3]

Table 2: ¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Predicted Chemical Shift (δ) ppm	Key Feature	Assignment
~152	C-4	
~149	C-8a	
~147 (q, $J \approx 35$ Hz)	Quartet	C-2
~130	C-7	
~128	C-5	
~124	C-6	
~123 (q, $J \approx 274$ Hz)	Quartet	-CF ₃
~121	C-4a	
~119	C-8	
~98	C-3	

Note: The carbon atom of the trifluoromethyl group (-CF₃) and the C-2 carbon will exhibit a quartet splitting pattern due to coupling with the three fluorine atoms.[4]

Table 3: ¹⁹F NMR Spectroscopic Data

Fluorine-19 NMR is highly sensitive and provides a distinct signal for the trifluoromethyl group.

Predicted Chemical Shift (δ) ppm	Multiplicity	Assignment
-60 to -70	s	-CF ₃

Note: The ¹⁹F NMR chemical shift is referenced against CFCl₃. The signal for the -CF₃ group is expected to be a sharp singlet in the absence of other fluorine nuclei.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the various functional groups within the molecule based on their vibrational frequencies.

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Assignment
3480 - 3300	Medium, Sharp	N-H Stretch	Primary Amine (-NH ₂)
3100 - 3000	Medium to Weak	C-H Stretch	Aromatic
1650 - 1580	Strong	N-H Bend	Primary Amine (-NH ₂)
1620 - 1450	Medium to Strong	C=C and C=N Stretch	Quinoline Ring
1350 - 1150	Very Strong	C-F Stretch	Trifluoromethyl (-CF ₃)
1340 - 1250	Strong	C-N Stretch	Aromatic Amine

Note: The IR spectrum is characterized by the distinct N-H stretching bands of the primary amine and the very strong absorption bands corresponding to the C-F stretching of the trifluoromethyl group.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of the compound, aiding in its identification and structural confirmation.

Table 5: Predicted Mass Spectrometry Fragmentation

m/z (mass-to-charge ratio)	Interpretation
212	Molecular Ion [M] ⁺
193	[M - F] ⁺
185	[M - HCN] ⁺
143	[M - CF ₃] ⁺

Note: The fragmentation pattern of quinoline derivatives often involves the loss of neutral molecules such as HCN. The loss of a fluorine atom or the entire trifluoromethyl group are also

expected fragmentation pathways.[\[8\]](#)[\[9\]](#)

Experimental Protocols

Standardized protocols are critical for reproducible and accurate data acquisition.

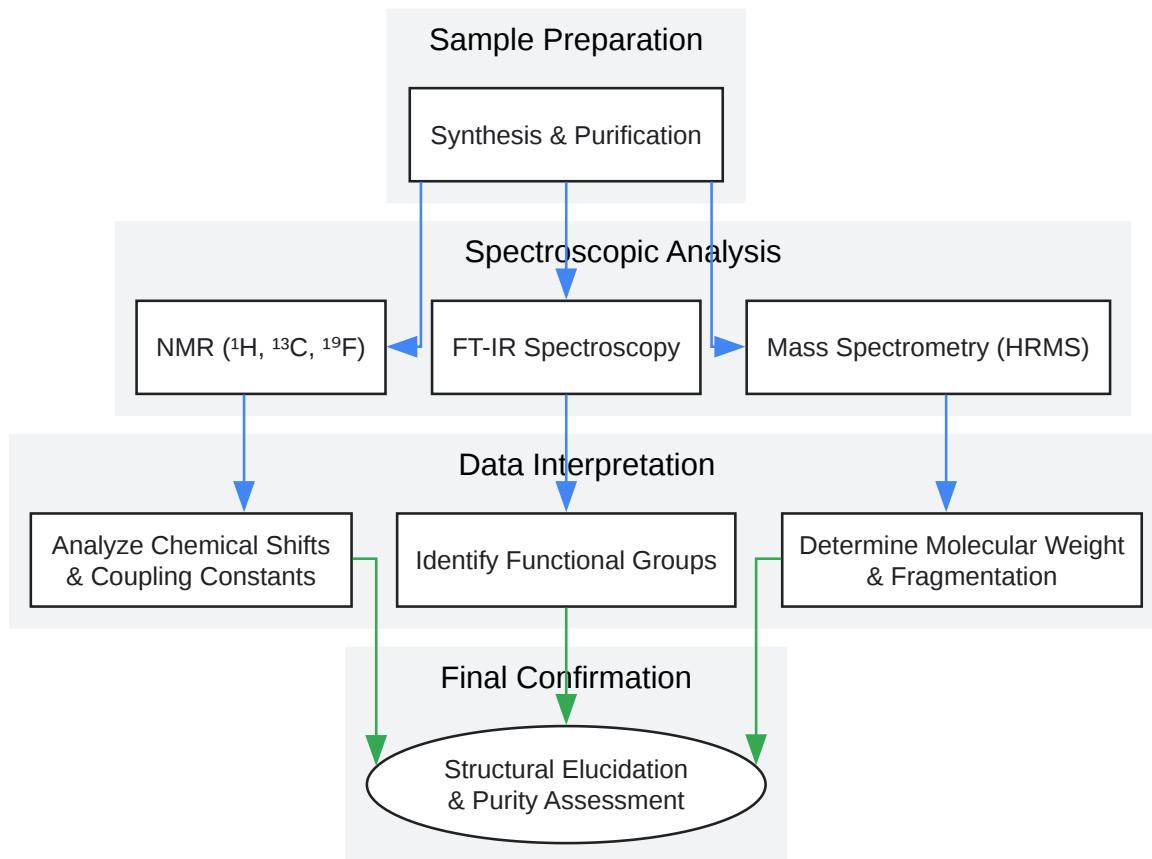
General Methodologies

- NMR Spectroscopy: Spectra are typically recorded on a 400 or 500 MHz spectrometer. Samples are prepared by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[\[10\]](#)
- IR Spectroscopy: Spectra are commonly obtained using an FT-IR spectrometer. Solid samples can be analyzed as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.[\[11\]](#)
- Mass Spectrometry: High-resolution mass spectra (HRMS) can be acquired using an ESI (Electrospray Ionization) or EI (Electron Ionization) source coupled with a TOF (Time-of-Flight) or Orbitrap mass analyzer.[\[12\]](#)

Visualization of Analytical Workflow

The following diagram outlines the logical workflow for the comprehensive spectroscopic analysis of a synthesized chemical compound.

Workflow for Spectroscopic Characterization

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Caption: A logical workflow for the spectroscopic characterization of chemical compounds.

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